molecular formula C4H3ClF2 B3042744 2-Chloro-1,1-difluorobuta-1,3-diene CAS No. 667-41-4

2-Chloro-1,1-difluorobuta-1,3-diene

Cat. No. B3042744
CAS RN: 667-41-4
M. Wt: 124.51 g/mol
InChI Key: HVTSUTQWLSPXAS-UHFFFAOYSA-N
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Description

“2-Chloro-1,1-difluorobuta-1,3-diene” is a chemical compound that is similar to “2-chlorobuta-1,3-diene” and “Chloroprene” (also known as 2-chloro-1,3-butadiene) in terms of its structure . Chloroprene is a colorless volatile liquid, almost exclusively used as a monomer for the production of the polymer polychloroprene, better known as neoprene, a type of synthetic rubber .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1,1-difluorobuta-1,3-diene” would be similar to that of 2-chlorobuta-1,3-diene, with two fluorine atoms replacing two hydrogen atoms . The compound is likely to be a conjugated diene, which means it has alternating single and double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1,1-difluorobuta-1,3-diene” would be expected to be similar to those of related compounds like 2-chlorobuta-1,3-diene and chloroprene . These compounds are typically colorless, volatile liquids. They have a pungent, ether-like odor and are soluble in alcohol and diethyl ether .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1,1-difluorobuta-1,3-diene, also known as Chloroprene , is the polymerization process. Chloroprene is almost exclusively used as a monomer for the production of the polymer polychloroprene, better known as neoprene, a type of synthetic rubber .

Mode of Action

Chloroprene interacts with its targets through a process known as electrophilic addition. In this process, a hydrogen halide is added to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .

Biochemical Pathways

The key biochemical pathway involved in the action of Chloroprene is the polymerization process, leading to the formation of neoprene. This process involves the addition of a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .

Pharmacokinetics

Its volatility and solubility in alcohol and diethyl ether may also impact its distribution and excretion.

Result of Action

The primary result of Chloroprene’s action is the production of neoprene, a type of synthetic rubber . Neoprene is used in a wide variety of applications, including automotive parts, gaskets, hoses, and corrosion-resistant coatings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chloroprene. For instance, its volatility means that it can easily evaporate, especially at higher temperatures . Additionally, it is highly flammable and can form explosive mixtures with air . Therefore, the storage and handling of Chloroprene require careful control of environmental conditions to ensure safety and efficacy.

Safety and Hazards

As with many chemical compounds, “2-Chloro-1,1-difluorobuta-1,3-diene” should be handled with care. It’s likely to be highly flammable and could be toxic. Exposure should be minimized and personal protective equipment should be used .

properties

IUPAC Name

2-chloro-1,1-difluorobuta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2/c1-2-3(5)4(6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTSUTQWLSPXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,1-difluorobuta-1,3-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1-difluorobuta-1,3-diene
Reactant of Route 2
2-Chloro-1,1-difluorobuta-1,3-diene
Reactant of Route 3
2-Chloro-1,1-difluorobuta-1,3-diene
Reactant of Route 4
2-Chloro-1,1-difluorobuta-1,3-diene
Reactant of Route 5
2-Chloro-1,1-difluorobuta-1,3-diene
Reactant of Route 6
2-Chloro-1,1-difluorobuta-1,3-diene

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